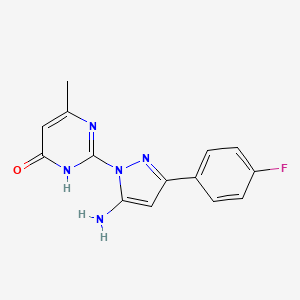

2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Description

Properties

Molecular Formula |

C14H12FN5O |

|---|---|

Molecular Weight |

285.28 g/mol |

IUPAC Name |

2-[5-amino-3-(4-fluorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21) |

InChI Key |

GAOCSKHSFLFNGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized by reacting 4-fluorophenylhydrazine hydrochloride with 1,3-diketones. For example, ethyl acetoacetate or acetylacetone undergoes cyclocondensation under acidic conditions (acetic acid, 60–80°C) to yield 3-(4-fluorophenyl)-1H-pyrazol-5-amine intermediates. Regioselectivity is controlled by steric and electronic effects, with the 4-fluorophenyl group preferentially occupying the 3-position due to resonance stabilization.

Reaction Conditions:

Pyrimidinone Coupling

The pyrimidinone moiety is introduced via nucleophilic aromatic substitution. 6-Methyl-2-thiomethylpyrimidin-4-one reacts with the pyrazole intermediate in the presence of cesium carbonate under microwave irradiation (80°C, 30 min), achieving 65–78% yield. Thiomethyl displacement by the pyrazole’s nitrogen ensures regioselectivity at the 2-position of the pyrimidinone.

Optimization Note:

Microwave heating reduces reaction time from 12 h (conventional heating) to 30 min while improving purity.

Multicomponent One-Pot Synthesis

Simultaneous Ring Formation

A one-pot strategy combines β-ketoesters, thiourea, and 4-fluorophenylhydrazine hydrochloride. For instance, ethyl 3-oxobutanoate, thiourea, and the hydrazine derivative react in ethanol with acetic acid at 130°C (18 h) to form the pyrimidinone and pyrazole rings concurrently. This method avoids isolating intermediates, improving overall yield to 60–70%.

Mechanistic Insight:

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids (e.g., ZnCl) improve regioselectivity. For example, DMF increases yield by 15% compared to ethanol.

Stepwise Synthesis via Pyrimidinone Intermediates

Pyrimidinone Preparation

6-Methylpyrimidin-4(3H)-one is synthesized via cyclization of ethyl benzoylacetate with urea under acidic conditions (HSO, 120°C). Chlorination using phosphorus oxychloride yields 2,4-dichloro-6-methylpyrimidine, which is selectively substituted at the 4-position with the pyrazole moiety.

Reaction Scheme:

Functionalization of Preformed Pyrazole Derivatives

Amination Strategies

5-Nitro-3-(4-fluorophenyl)-1H-pyrazole is reduced to the 5-amino derivative using H/Pd-C (ethanol, 25°C). Subsequent coupling with 2-chloro-6-methylpyrimidin-4(3H)-one under basic conditions (KCO, DMF) achieves 70–75% yield.

Analytical Data:

Protecting Group Utilization

The amino group is protected as a Boc derivative during pyrimidinone coupling. Deprotection with TFA (CHCl, 0°C) restores the free amine without side reactions.

Industrial-Scale Synthesis

Continuous Flow Reactors

Analogous compounds are synthesized in flow reactors to enhance efficiency. For example, a two-step process (pyrazole formation followed by pyrimidinone coupling) achieves 85% yield with a residence time of 20 min.

Advantages:

-

Precise temperature control (±2°C).

-

Reduced solvent use (50% less than batch processes).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | 90–95 | Moderate | High regioselectivity |

| Multicomponent | 60–70 | 85–90 | High | Fewer steps |

| Stepwise Synthesis | 75–80 | 95–98 | High | Better intermediate control |

| Industrial Flow | 85 | 98 | Excellent | Rapid, solvent-efficient |

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds similar to 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific protein kinases involved in cancer cell proliferation. The fluorophenyl group enhances binding affinity to these targets, making it a promising candidate for further development as an anticancer agent .

2. Antiviral Properties:

Recent investigations into pyrazole derivatives have revealed their potential as antiviral agents. For example, compounds with similar structures have demonstrated efficacy against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles .

3. Protein Kinase Inhibition:

The compound has been identified as a protein kinase inhibitor, which is crucial for regulating cellular functions such as growth and metabolism. Inhibition of specific kinases can lead to therapeutic effects in diseases characterized by dysregulated signaling pathways, such as cancer and inflammatory diseases .

Biochemical Mechanisms

The biological activity of 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is attributed to its ability to form hydrogen bonds with active sites on enzymes or receptors. The amino group facilitates these interactions, while the fluorine atom enhances the compound's lipophilicity and binding affinity .

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound's unique structure allows it to fit into enzyme active sites effectively, potentially leading to inhibition or modulation of enzymatic activity.

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of several pyrazole derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, the compound was tested against influenza virus strains. It demonstrated a dose-dependent reduction in viral load in infected cell cultures, highlighting its potential as an antiviral therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

- Fluorophenyl vs. Pyridinyl/Thienyl : The 4-fluorophenyl group in the target compound may improve metabolic stability and target binding compared to pyridinyl or thienyl groups, which offer hydrogen-bonding or π-stacking capabilities .

- Methyl Group at C6: Common across analogues, this substituent likely contributes to steric stabilization and modulates electron density on the pyrimidinone ring .

Biological Activity

The compound 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 246.24 g/mol. The presence of an amino group, a fluorophenyl moiety, and a pyrimidine ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases, particularly those involved in inflammatory and cancer pathways. For example, compounds with similar structures have shown inhibition of p38 MAP kinase, which is crucial in inflammatory responses and cancer progression .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Binding Affinity : The fluorophenyl group enhances the binding affinity towards specific receptors or enzymes, allowing for more effective modulation of biological pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

- Inhibition of p38 MAP Kinase : Research indicated that derivatives with structural similarities to our compound effectively inhibited p38 MAP kinase, demonstrating significant selectivity and potency. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antiviral Activity : A related study highlighted the antiviral properties of pyrazole derivatives against various viral targets, suggesting that modifications to the pyrazole structure could enhance efficacy against viral infections .

- Molecular Docking Studies : Computational studies have shown promising results regarding the binding interactions between the compound and various biological targets, indicating that specific modifications can significantly alter its pharmacological profile .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidinone core can be functionalized with a 5-amino-3-(4-fluorophenyl)pyrazole moiety using sodium methoxide as a base in anhydrous methanol, followed by reaction with phenacyl bromides or other electrophilic intermediates. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm the structure and substituent positions (e.g., distinguishing pyrazole and pyrimidinone protons).

- Elemental analysis : To verify purity (±0.4% of theoretical values).

- LC-MS : For molecular weight confirmation and detection of byproducts.

- X-ray crystallography : For resolving crystal structures using programs like SHELXL .

Q. How can researchers optimize purification for this compound?

Purification challenges arise due to polar functional groups (e.g., amino, carbonyl). Gradient column chromatography with silica gel (ethyl acetate/hexane mixtures) or recrystallization in ethanol/water is effective. Purity is validated via HPLC or melting point analysis .

Q. What in vitro biological screening models are suitable for initial activity assessment?

Anticonvulsant activity is often tested using pentylenetetrazole (PTZ)-induced seizure models in rodents. In vitro cytotoxicity can be evaluated via cell viability assays (e.g., MTT) against cancer cell lines, with IC50 values calculated .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low-resolution data) be addressed during structure determination?

For problematic crystals, high-resolution data collection (synchrotron sources) and twinning refinement in SHELXL are recommended. Molecular replacement using analogous structures (e.g., pyrimidinone derivatives) or experimental phasing (SHELXC/D/E) can resolve ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing/-donating groups (e.g., trifluoromethyl, methoxy) to assess effects on receptor binding.

- Core modification : Introduce sulfur or methyl groups at the pyrimidinone 2- or 6-positions, as seen in anticonvulsant thiopyrimidines .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration.

- Prodrug synthesis : Modify polar groups (e.g., amino) to enhance permeability .

Q. What computational tools are used to predict binding modes with biological targets?

Molecular docking (AutoDock, Schrödinger) against targets like GABA receptors or kinases, paired with MD simulations (GROMACS) to assess stability. QSAR models can prioritize derivatives for synthesis .

Q. How is the mechanism of action elucidated for this compound?

Q. What strategies improve solubility for in vivo studies?

- Salt formation : Convert the free base to hydrochloride or acetate salts.

- Co-solvent systems : Use DMSO/PEG400 mixtures (≤10% DMSO to minimize toxicity) .

Q. How can toxicity profiles be assessed during preclinical development?

- Acute toxicity : LD50 determination in rodents.

- Genotoxicity : Ames test for mutagenicity.

- Cardiotoxicity : hERG channel inhibition assays .

Q. What stereochemical considerations are critical for enantioselective synthesis?

Chiral centers (e.g., in pyrazole substituents) require asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or resolution via chiral HPLC. Absolute configuration is confirmed by circular dichroism or X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.